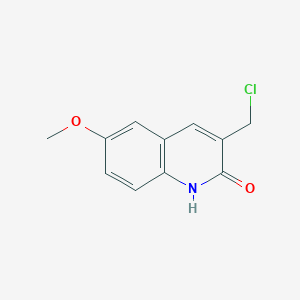

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one

概要

説明

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a chloromethyl group and a methoxy group on the quinoline ring makes it a versatile intermediate for further chemical modifications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 6-methoxyquinolin-2(1H)-one.

Chloromethylation: The key step involves the chloromethylation of 6-methoxyquinolin-2(1H)-one.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the chloromethylation process.

化学反応の分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH2Cl) serves as a reactive site for nucleophilic substitutions. Key reactions include:

Amine Alkylation

Reaction with amines (e.g., morpholine, piperidine) yields substituted methylamine derivatives. For example:

-

Reaction : 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one + morpholine → 3-(Morpholinomethyl)-6-methoxyquinolin-2(1H)-one.

-

Mechanism : Base-assisted deprotonation of the amine followed by SN2 displacement of chloride.

Thiol or Alcohol Substitution

Thiols or alcohols can replace the chlorine atom under basic conditions:

-

Example : Reaction with sodium methoxide forms 3-(methoxymethyl)-6-methoxyquinolin-2(1H)-one.

Cross-Coupling Reactions

The chloromethyl group may participate in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

The chloromethyl moiety can act as a coupling partner with arylboronic acids:

-

Product : 3-(Arylmethyl)-6-methoxyquinolin-2(1H)-one derivatives.

Click Chemistry

The chloromethyl group can be converted to an azide (-CH2N3) via SN2 substitution, enabling Huisgen cycloaddition with alkynes:

-

Step 1 : NaN3 in DMF, 60°C → 3-(azidomethyl)-6-methoxyquinolin-2(1H)-one.

-

Step 2 : Cu(I)-catalyzed reaction with terminal alkynes to form triazoles (similar to ).

Cyclization and Heterocycle Formation

The quinolinone scaffold facilitates intramolecular cyclizations:

Formation of Fused Pyran or Pyridine Rings

Under acidic or oxidative conditions, the chloromethyl group may cyclize with adjacent substituents:

-

Example : Reaction with malononitrile in acetic acid yields pyrano[3,2-c]quinolinone derivatives (analogous to ).

Dimerization

Autoxidation or base-mediated dimerization can occur, forming bis-quinolinone structures:

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the C5 or C7 positions:

-

Nitration : HNO3/H2SO4 introduces nitro groups at C5 or C7 (inspired by ).

-

Sulfonation : SO3/H2SO4 adds sulfonic acid groups.

Oxidation/Reduction

-

Oxidation : Selenium dioxide (SeO2) oxidizes methyl groups to aldehydes (as in ).

-

Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the quinolinone ring to tetrahydroquinoline.

Biological Activity and Multi-Target Inhibition

Derivatives of this compound exhibit antiproliferative properties:

科学的研究の応用

Anticancer Activity

Numerous studies have highlighted the potential of quinoline derivatives, including 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one, as anticancer agents.

- Mechanism of Action : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives have shown promising activity against EGFR and CDK2, with IC50 values indicating effective inhibition .

- Case Study : A study synthesized a series of triazole-linked quinoline derivatives, demonstrating that compounds similar to this compound exhibited significant antiproliferative effects against various cancer cell lines, such as MCF-7 and Panc-1. The most active compound achieved an IC50 of 1.2 µM against MCF-7 cells .

Antiviral Properties

The antiviral potential of quinoline derivatives has also been explored, particularly in the context of COVID-19.

- SARS-CoV-2 Inhibition : Research has indicated that certain quinoline derivatives can bind effectively to the main protease of SARS-CoV-2, potentially serving as therapeutic agents against COVID-19. Molecular docking studies suggest that these compounds can form multiple hydrogen bonds with critical amino acids in the protease, enhancing their inhibitory effects .

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that enhance its biological activity.

- Synthesis Techniques : The compound can be synthesized through reactions involving chloromethylation of quinoline derivatives followed by functionalization to enhance biological properties. This includes the formation of hybrid compounds through click chemistry techniques, which have been shown to yield high-purity products with significant biological activity .

Pharmacological Studies

Pharmacological evaluations have established a diverse range of biological activities associated with quinoline derivatives.

- Antioxidant Activity : Compounds derived from this compound have demonstrated antioxidant properties, which are crucial in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of quinoline derivatives.

- Key Modifications : Modifications at specific positions on the quinoline ring can significantly affect the biological activity. For example, introducing different substituents at the 4-position has been shown to enhance antiproliferative activity while maintaining low toxicity profiles .

Summary Table of Applications

作用機序

The mechanism of action of 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .

類似化合物との比較

Similar Compounds

6-Methoxyquinolin-2(1H)-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

3-Methyl-6-methoxyquinolin-2(1H)-one:

3-(Bromomethyl)-6-methoxyquinolin-2(1H)-one: Similar structure but with a bromomethyl group, which may exhibit different reactivity due to the nature of the leaving group.

Uniqueness

The presence of both a chloromethyl group and a methoxy group on the quinoline ring makes 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one a unique and versatile compound for various chemical transformations and applications. Its reactivity can be fine-tuned by modifying the substituents on the quinoline ring, allowing for the synthesis of a wide range of derivatives with potential biological and industrial applications .

生物活性

3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis, and mechanism of action based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C12H12ClNO2, with a molecular weight of approximately 237.68 g/mol. The compound features a chloromethyl group at the 3-position and a methoxy group at the 6-position of the quinoline ring, which contribute to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. The mechanism is believed to involve inhibition of bacterial enzymes critical for cell wall synthesis, leading to bactericidal effects. In studies involving similar quinoline derivatives, significant antimicrobial activity was observed against various pathogens, suggesting that this compound may share similar properties .

Anticancer Activity

The compound also shows potential as an anticancer agent. Quinoline derivatives are known to interact with targets involved in cancer pathways, including multidrug resistance (MDR) mechanisms. For instance, quinolinone-pyrimidine hybrids have been shown to inhibit P-glycoprotein (P-gp), a key player in drug efflux and resistance . Molecular docking studies have suggested that this compound could similarly bind to targets involved in cancer progression, enhancing the efficacy of traditional chemotherapeutics like doxorubicin by reversing P-gp-mediated drug resistance .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The chloromethyl group allows for nucleophilic substitution reactions, which can inhibit enzymes critical for microbial growth and cancer cell proliferation.

- Receptor Interaction : Similar compounds have shown binding affinity to receptors involved in inflammatory responses and cancer signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves chloromethylation of a suitable quinolinone precursor. Common methods include:

- Chloromethylation Reaction : Using chloromethyl methyl ether under acidic conditions.

- Continuous Flow Reactors : Employed in industrial settings for scalability and efficiency.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound against structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinolin-2(1H)-one | Lacks chloromethyl and methyl groups | Less reactive in nucleophilic substitutions |

| 3-(Bromomethyl)-6-methoxy-1-methylquinolin-2(1H)-one | Contains bromomethyl instead of chloromethyl | May exhibit different reactivity and activity |

| 3-(Chloromethyl)-6-hydroxy-1-methylquinolin-2(1H)-one | Hydroxy group instead of methoxy | Potentially different biological activities |

The combination of both chloromethyl and methoxy groups in this compound provides distinct reactivity patterns, making it valuable in synthetic chemistry and pharmaceutical development.

特性

IUPAC Name |

3-(chloromethyl)-6-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(14)13-10/h2-5H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZLCZURKBOLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597284 | |

| Record name | 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90097-81-7 | |

| Record name | 3-(Chloromethyl)-6-methoxyquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。